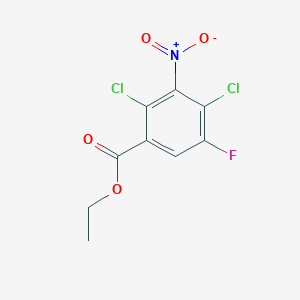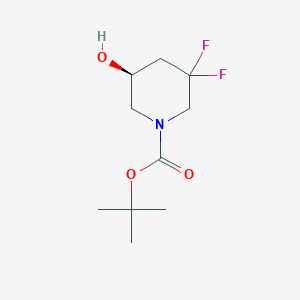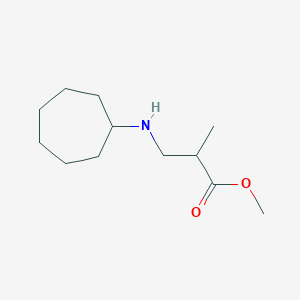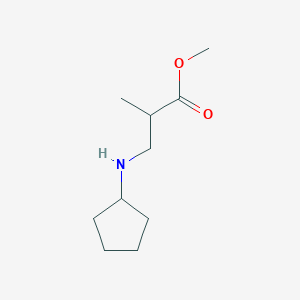![molecular formula C8H15NO2 B6352543 Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate CAS No. 20785-47-1](/img/structure/B6352543.png)
Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate has a wide range of potential applications in scientific research. It has been studied for its potential use as a reagent in organic synthesis, as a catalyst in the production of polymers and other materials, as a chiral ligand in asymmetric synthesis, and as a reagent in the synthesis of pharmaceuticals. Its chiral nature makes it useful in the study of stereoselective reactions, and its high boiling point makes it suitable for use in high temperature processes.
Wirkmechanismus
Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate is believed to act as a catalyst in various chemical reactions. It is believed to catalyze the formation of carbon-carbon and carbon-oxygen bonds, as well as the formation of other types of chemical bonds. It is also believed to act as a Lewis acid, which means it can donate a pair of electrons to a reaction, thereby facilitating the formation of a new bond.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory substances. It has also been studied for its potential effects on the central nervous system, where it has been shown to have an inhibitory effect on the release of dopamine, a neurotransmitter involved in reward and pleasure.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate has several advantages for use in laboratory experiments. It is a colorless and odorless liquid, which makes it easy to work with and measure accurately. It is also soluble in water, making it easy to dissolve in aqueous solutions. Additionally, its high boiling point makes it suitable for use in high temperature processes. However, it has some limitations as well. It is a chiral molecule, which means it has two different forms that are mirror images of each other, and this can complicate experiments that require precise measurements.
Zukünftige Richtungen
Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate has many potential applications in scientific research, and there are numerous areas for future research. These include further study of its mechanism of action, its biochemical and physiological effects, and its potential uses in organic synthesis and pharmaceuticals. Additionally, there is potential for further study of its potential use as a catalyst in the production of polymers and other materials, and its potential use as a chiral ligand in asymmetric synthesis. Finally, further study of its potential use in high temperature processes and its potential effects on the central nervous system is also warranted.
Eigenschaften
IUPAC Name |
methyl 2-methyl-3-(prop-2-enylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-4-5-9-6-7(2)8(10)11-3/h4,7,9H,1,5-6H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKOUNJSMIBQSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC=C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801235638 | |
| Record name | Methyl 2-methyl-3-(2-propen-1-ylamino)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801235638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20785-47-1 | |
| Record name | Methyl 2-methyl-3-(2-propen-1-ylamino)propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20785-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-methyl-3-(2-propen-1-ylamino)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801235638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate](/img/structure/B6352488.png)
![Methyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate](/img/structure/B6352495.png)
![Methyl 2-methyl-3-[(pentan-2-yl)amino]propanoate](/img/structure/B6352507.png)
![Methyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate](/img/structure/B6352515.png)

![Methyl 3-{[2-(dimethylamino)ethyl]amino}-2-methylpropanoate](/img/structure/B6352527.png)
![Methyl 2-methyl-3-[(pentan-3-yl)amino]propanoate; 95%](/img/structure/B6352529.png)

![Methyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate](/img/structure/B6352562.png)
![Methyl 2-methyl-3-[(pyridin-3-ylmethyl)amino]propanoate](/img/structure/B6352564.png)